molecular formula C8H16N2 B8666463 9-Azabicyclo[3.3.1]nonan-3-amine

9-Azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B8666463
M. Wt: 140.23 g/mol
InChI Key: XYUVTVGPYVVUCP-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine featuring a bridgehead nitrogen atom at position 9 and an amine group at position 3 (Figure 1). Its molecular formula is C₈H₁₄N₂ (molecular weight: 138.21 g/mol). The compound exhibits stereochemical complexity, with distinct endo and exo isomers influencing its conformational preferences and biological interactions . It serves as a critical intermediate in pharmaceuticals, notably as Granisetron Impurity E (endo-isomer), highlighting its relevance in quality control for antiemetic drugs .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5,9H2

InChI Key

XYUVTVGPYVVUCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)N

Origin of Product

United States

Comparison with Similar Compounds

N-Alkyl Substituted Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine 9-Me C₉H₁₈N₂ 154.26 - Endo isomer: Granisetron Impurity E
- Prefers chair-boat conformation
- Enhanced steric bulk alters receptor binding
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine 9-Cyclopropyl C₁₁H₂₀N₂ 180.29 - Hazardous (H314: skin corrosion; H335: respiratory irritation)
- Potential insecticide applications
N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine N-Me, 9-Me C₁₀H₂₀N₂ 168.28 - Increased basicity due to N-methylation
- Used in ligand design for adenosine receptors

Key Observations :

  • Methyl substitution at the bridgehead nitrogen increases molecular weight and stabilizes chair-boat conformations, critical for biological activity .

Positional Isomers and Ring-Modified Analogs

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-Azabicyclo[3.3.1]nonan-9-amine Amine at position 9 C₈H₁₄N₂ 138.21 - Synthesized via catalytic hydrogenation
- Altered hydrogen-bonding capacity vs. parent compound
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine 3-Propyl, 3-aza C₁₁H₂₂N₂ 182.31 - Increased lipophilicity (logP ~2.5)
- Research chemical for organic synthesis

Key Observations :

  • Positional isomerism (e.g., amine at position 9 vs. 3) alters hydrogen-bonding networks and solubility .
  • Propyl substitution at the 3-aza position enhances lipophilicity, favoring membrane permeability .

Heteroatom-Modified Analogs

Compound Name Heteroatom Variation Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
9-Thiabicyclo[3.3.1]nonan-3-one 9-S, 3-keto C₈H₁₂OS 156.24 - Conformationally similar to aza analogs
- Reduced basicity vs. nitrogen analogs
9-Aza-3-oxabicyclo[3.3.1]nonane derivatives 3-Oxo, 9-aza C₈H₁₃NO 139.20 - Enhanced metabolic stability
- Explored in pesticidal applications

Key Observations :

  • Sulfur substitution reduces basicity and modifies electronic properties, impacting receptor interactions .
  • Oxygen incorporation improves metabolic stability, making derivatives suitable for agrochemicals .

Functionalized Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane-9-carboxylate Boc-protected, pyrazine C₁₇H₂₅N₃O₃ 319.40 - Intermediate in adenosine receptor agonist synthesis
- Improved solubility via Boc protection
3-((2-Azidoethoxy)imino)-9-azabicyclo[3.3.1]nonan-9-yl benzoate Azide and ester groups C₂₁H₂₇N₅O₃ 409.47 - Bioconjugation applications in protein labeling

Key Observations :

  • Boc protection facilitates synthetic manipulation and purification .
  • Azide-functionalized derivatives enable click chemistry for bioconjugation .

Preparation Methods

Acid-Catalyzed Condensation of Acetone Dicarboxylic Acid and Glutaraldehyde

The foundational synthetic route to 9-azabicyclo[3.3.1]nonane derivatives begins with the condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) under acidic conditions. This one-pot reaction proceeds through a tandem Michael addition-cyclization mechanism, facilitated by sulfuric acid at 4–8°C. Critical parameters include:

  • Molar ratio : 1.0:1.0 (acetone dicarboxylic acid : glutaraldehyde)

  • Catalyst : 18% H₂SO₄ (0.65 equiv relative to acetone dicarboxylic acid)

  • Reaction time : 40 h (20 h at 5°C, 20 h at 25°C)

The intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) forms in 57% yield after extraction with heptane. This step establishes the bicyclic scaffold while introducing a benzyl protecting group to prevent premature oxidation of the amine functionality.

Stereochemical Considerations in Bicyclic Ketone Formation

The cyclocondensation reaction produces a racemic mixture of endo and exo isomers, necessitating subsequent resolution steps. As demonstrated by Radha Krishna et al., chiral HPLC using a C8 column with 0.3% trifluoroacetic acid mobile phase achieves baseline separation (resolution >4.0). Key chromatographic parameters include:

ParameterValue
ColumnInertsil C8 (250 × 4.6 mm)
Flow rate1.0 mL/min
Detection wavelength210 nm
Retention timesEndo: 8.2 min, Exo: 9.6 min

This resolution capability is critical for pharmaceutical applications requiring enantiomerically pure intermediates.

Reductive Amination and Hydrogenation Pathways

Sodium Borohydride Reduction of Bicyclic Ketones

The ketone intermediate (3) undergoes stereoselective reduction to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) using NaBH₄ in isopropanol at 0–5°C. This step proceeds with 83% yield and >98% diastereomeric excess, as confirmed by quantitative ¹H NMR. The alcohol intermediate is subsequently dehydrated with concentrated H₂SO₄ to form a bicyclic olefin (5), which serves as the substrate for amine group introduction.

Catalytic Hydrogenation for Amine Installation

Palladium-mediated hydrogenation of the olefin (5) in isopropanol at 50 psi H₂ pressure installs the primary amine group while removing the benzyl protecting group. Critical reaction parameters include:

  • Catalyst : 20% Pd(OH)₂/C (16.7 wt% relative to substrate)

  • Temperature : 50°C

  • Duration : 48 h

  • Yield : 89.6% (29.1 g scale)

This step generates 9-azabicyclo[3.3.1]nonane (6), which is subsequently oxidized to the target amine derivative using buffered Na₂WO₄ and H₂O₂.

Alternative Synthetic Approaches

Direct Amination of Bicyclic Alcohols

A modified pathway employs Mitsunobu conditions for direct conversion of bicyclic alcohols to amines. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol intermediate (4) reacts with phthalimide to form a protected amine, which is subsequently deprotected with hydrazine. While this method avoids hydrogenation steps, it introduces additional protection/deprotection sequences that reduce overall yield (68–72% over three steps).

Enzymatic Resolution of Racemic Amines

Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. Acetylation of the exo isomer proceeds 15-fold faster than the endo counterpart, enabling >99% enantiomeric excess after 24 h at 30°C. This biocatalytic approach offers environmental advantages over traditional chromatographic separation.

Analytical Characterization and Quality Control

Quantitative NMR for Reaction Monitoring

Quantitative ¹H NMR (qNMR) using maleic acid as an internal standard enables real-time monitoring of synthetic intermediates. Key diagnostic signals include:

  • Bicyclic amine (6) : δ 3.12 ppm (m, 2H, bridgehead H)

  • 9-Methyl derivative : δ 2.31 ppm (s, 3H, N-CH₃)

This technique provides <2% relative error in concentration measurements, surpassing HPLC for rapid in-process checks.

Stability-Indicating HPLC Methods

Forced degradation studies (0.1N HCl, 40°C/75% RH) confirm method robustness, with <0.2% degradation products observed over 48 h. The validated HPLC method demonstrates:

Validation ParameterResult
Linearity (R²)0.9998 (2.5–150 μg/mL)
LOD/LOQ0.8/2.5 μg/mL
Precision (%RSD)0.43 (intra-day), 0.87 (inter-day)

Industrial-Scale Process Optimization

Solvent Selection for Large-Scale Reactions

Comparative studies identify isopropanol/water (4:1 v/v) as the optimal solvent system for hydrogenation, balancing reaction rate (k = 0.15 min⁻¹) and catalyst lifetime (>5 cycles). Heptane proves superior to ethyl acetate for ketone extraction, reducing emulsion formation during workup.

Waste Minimization Strategies

The current state-of-the-art process achieves an E-factor of 8.2 through:

  • Catalyst recycling (Pd(OH)₂/C reused 3× with <5% activity loss)

  • Solvent recovery (85% isopropanol reclaimed via distillation)

  • In situ acid neutralization (Na₂CO₃ quench converts H₂SO₄ to Na₂SO₄)

Q & A

Q. Advanced Research Focus

  • Conformational Sampling : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometries and calculate relative energies of chair vs. boat conformers .
  • Docking Studies : Glide (Schrödinger Suite) for predicting binding modes to biological targets like sigma receptors .

Validation
Cross-validate computational results with experimental NMR coupling constants (J = 8–12 Hz for axial-equatorial proton interactions) .

How should researchers handle stability and storage of this compound salts?

Basic Research Focus
Hydrochloride salts are hygroscopic and require storage in desiccated, amber vials at –20°C. Stability data from Certificates of Analysis (COA) indicate ≥98% purity retention over 24 months under these conditions .

Advanced Consideration
Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). Use Karl Fischer titration to track moisture uptake, which accelerates hydrolysis .

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